molecular formula C9H6F4N2 B14729893 4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile CAS No. 5291-87-2

4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile

Cat. No.: B14729893
CAS No.: 5291-87-2
M. Wt: 218.15 g/mol
InChI Key: KWUZQFVZCGEJST-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile is an organic compound that features a benzene ring substituted with four fluorine atoms, a nitrile group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile typically involves the introduction of the dimethylamino group and the nitrile group onto a tetrafluorobenzene ring. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,3,5,6-tetrafluorobenzonitrile with dimethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing fluorine atoms can reduce the reactivity.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH_4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Electrophilic Substitution: Reagents like bromine or nitric acid under controlled conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Electrophilic Substitution: Halogenated or nitrated derivatives.

    Reduction: Primary amines.

Scientific Research Applications

4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The nitrile group can also interact with nucleophiles, leading to the formation of various derivatives. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its electronic properties and reactivity compared to other dimethylamino-substituted compounds. This makes it a valuable compound for specialized applications in organic synthesis and materials science .

Properties

CAS No.

5291-87-2

Molecular Formula

C9H6F4N2

Molecular Weight

218.15 g/mol

IUPAC Name

4-(dimethylamino)-2,3,5,6-tetrafluorobenzonitrile

InChI

InChI=1S/C9H6F4N2/c1-15(2)9-7(12)5(10)4(3-14)6(11)8(9)13/h1-2H3

InChI Key

KWUZQFVZCGEJST-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=C(C(=C1F)F)C#N)F)F

Origin of Product

United States

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